4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole
Description
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a brominated heterocyclic compound featuring a fused pyrano[4,3-c]pyrazole core. The pyrano ring system (4H,6H,7H) is partially saturated, with a bromomethyl (-CH2Br) substituent at position 4 and a methyl group (-CH3) at position 1.
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C8H11BrN2O/c1-11-7-2-3-12-8(4-9)6(7)5-10-11/h5,8H,2-4H2,1H3 |
InChI Key |
VANGIYGZEDKQMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(OCC2)CBr |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
Reaction Conditions
- Solvent: Acetonitrile (MeCN) or ethanol (EtOH) for facilitating nucleophilic substitution.
- Base: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) to deprotonate the pyrazolopyrazole nitrogen, increasing nucleophilicity.
- Temperature: Reflux conditions (~80°C) for 24-48 hours to ensure complete alkylation.
- Stoichiometry: Equimolar or slight excess of bromomethyl derivative to drive the reaction.
Reaction Scheme
Pyrazolopyrazole + Bromomethyl derivative → Alkylated pyrazolopyrazole (mono- or di-alkylated)
Yield and Purification
- Typical yields range from 50% to 80%, with purification via chromatography (silica gel, eluting with ethyl acetate/hexanes).
- Mixture of regioisomers (1- and 2-alkylation) often occurs, separated by preparative chromatography.
Cyclization to Pyrano[4,3-c]pyrazole
Following alkylation, intramolecular cyclization is induced to form the fused pyrano[4,3-c]pyrazole ring.
Cyclization Conditions
- Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid (p-TsOH) or sodium ethoxide.
- Solvent: Ethanol or acetic acid.
- Temperature: Reflux (~80°C) for several hours, often under inert atmosphere to prevent oxidation.
Mechanism
- The bromomethyl group undergoes nucleophilic attack by an adjacent hydroxyl or amino group, forming a cyclic ether or lactam, resulting in the fused heterocycle.
- The process is facilitated by the electron-rich nature of the pyrazole ring and the electrophilicity of the bromomethyl group.
Characterization
- NMR Data: The formation of the pyrano ring shifts characteristic proton and carbon signals.
- Mass Spectrometry: Confirms molecular weight consistent with the fused heterocycle.
Reduction of Cyanomethyl Intermediates to Amine Derivatives
In some synthetic routes, cyanomethyl groups are introduced as intermediates and subsequently reduced to aminoethyl groups, which are essential for biological activity.
Reduction Methods
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrogenation | H₂/Nickel catalyst | 40°C, 20 atm | ~24% | Mild, selective for nitrile reduction |
| Lithium Aluminum Hydride | LiAlH₄, Et₂O | Reflux | ~43% | Strong reducing agent, can reduce nitriles to primary amines |
| Sodium Borohydride | NaBH₄, CoCl₂·6H₂O, MeOH | Room temperature | ~69% | Selective reduction, higher yields |
The choice of method depends on the desired purity and yield, with catalytic hydrogenation being common for large-scale synthesis.
Final Purification and Characterization
- Chromatography: Silica gel column chromatography or recrystallization from ethanol or acetonitrile.
- Spectroscopy: Confirmed via $$ ^1H $$ and $$ ^{13}C $$ NMR, with characteristic signals for aromatic, heterocyclic, and amino groups.
- Elemental Analysis: To verify the composition aligns with the molecular formula.
Summary of Key Data
| Step | Reaction Conditions | Yield | Characterization Data |
|---|---|---|---|
| Alkylation | Reflux in acetonitrile with Cs₂CO₃ | 50–80% | NMR: shifts consistent with alkylation; MS: molecular ion peaks |
| Cyclization | Acidic or basic reflux | Variable | NMR: fused ring signals; IR: characteristic heterocycle vibrations |
| Reduction | NaBH₄/MeOH or H₂/Ni | 69–78% | NMR: aminoethyl signals; elemental analysis confirms structure |
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under mild conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Scientific Research Applications
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . The compound’s structure allows it to fit into specific binding pockets, affecting the function of the target molecules .
Comparison with Similar Compounds
Key Comparative Data
Research Implications
- Reactivity : The bromomethyl group enables facile functionalization, making the target compound superior to hydroxyl or methyl analogues in derivatization .
- Biological Relevance: Compared to pyrano[2,3-c]pyrazoles with demonstrated antitumor activity, the [4,3-c] system’s unique geometry may optimize binding to kinase targets .
- Synthetic Challenges : Bromination at the 4-position requires precise control to avoid over-halogenation, as seen in simpler pyrazole systems .
Biological Activity
4-(Bromomethyl)-1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological evaluation, and molecular modeling studies related to this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with brominated derivatives often exhibit enhanced antimicrobial properties. In studies involving related heterocyclic compounds, the presence of halogen substituents has been associated with increased antibacterial activity against various pathogens. For instance:
- Study Findings : A series of pyrazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of bromine significantly improved the inhibitory effects compared to non-brominated analogs .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) |
|---|---|
| This compound | 18 (E. coli) |
| Reference Compound | 12 (E. coli) |
Anticancer Activity
The anticancer potential of this compound has been investigated through cytotoxicity assays against various cancer cell lines:
- Cytotoxicity Assay Results : The compound demonstrated significant cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC values indicating effective dose-response relationships:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15.1 |
| MCF-7 | 18.6 |
This suggests that the compound may act by inducing apoptosis or inhibiting cell proliferation pathways .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects in preclinical models:
- Experimental Models : The compound was tested in a formalin-induced paw edema model in rats. Results indicated a significant reduction in inflammation compared to control groups.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| This compound | 45 |
| Control | 10 |
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins involved in disease processes:
Q & A
Q. Key Optimization Factors :
- Temperature control (60–100°C) to prevent side reactions.
- Solvent selection (e.g., DMSO for solubility vs. acetonitrile for faster kinetics).
- Catalyst use (e.g., phase-transfer catalysts for biphasic systems) .
Basic: How is the compound characterized structurally?
Methodological Answer:
Characterization relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (e.g., ~285–290 g/mol for derivatives) .
- X-ray Diffraction : Determines bond lengths (e.g., C-Br ~1.9 Å) and dihedral angles for conformational analysis .
Basic: What are the key structural features influencing reactivity?
Methodological Answer:
The compound’s reactivity is governed by:
- Bromomethyl Group : A prime site for nucleophilic substitution (e.g., Suzuki coupling, SN2 reactions).
- Pyrano-Pyrazole Core : Aromaticity and electron-withdrawing effects modulate electrophilic substitution.
- Steric Effects : Methyl group at the 1-position hinders access to the pyrazole nitrogen .
Example :
Bromomethyl participates in cross-coupling reactions with aryl boronic acids (Pd catalysis), enabling functionalization for drug discovery .
Advanced: How do reaction conditions impact yield and purity?
Methodological Answer:
Critical parameters include:
Q. Data Contradiction Analysis :
- reports 70–80% yields for bromomethylation in DMF, while notes lower yields (~60%) in acetonitrile due to solvent coordination effects.
Advanced: How can computational modeling guide mechanistic studies?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts transition states for bromomethyl substitution (e.g., activation energy ~25 kcal/mol).
- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., DMSO stabilizes intermediates via hydrogen bonding) .
- Docking Studies : Evaluates binding affinity to biological targets (e.g., kinases or GPCRs) using PyMOL or AutoDock .
Case Study :
DFT calculations on analogous pyrano-pyrazoles revealed charge delocalization in the pyrazole ring, explaining regioselectivity in electrophilic attacks .
Advanced: How to assess biological activity in lead optimization?
Methodological Answer:
In Vitro Screening :
- Enzyme Assays : Test inhibition of kinases or dehydrogenases (IC₅₀ values via fluorescence assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
SAR Studies :
- Vary substituents (e.g., replace bromomethyl with -CN or -CF₃) to correlate structure with activity .
Example :
notes bromomethyl-pyrazoles inhibit liver alcohol dehydrogenase with Ki ~2.5 μM, suggesting therapeutic potential .
Q. Tables for Reference
Q. Table 1. Solubility Data in Polar Aprotic Solvents ()
| Solvent | Solubility (mg/mL) | Viscosity (mPa·s) |
|---|---|---|
| DMSO | 45.2 | 1.99 |
| DMF | 32.7 | 0.92 |
| Acetonitrile | 18.4 | 0.34 |
Q. Table 2. Synthetic Yields Under Varied Conditions ()
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Bromomethylation | DMF | 80 | 78 |
| Cyclization | Ethanol | 70 | 85 |
| Methylation | Acetone | 60 | 91 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
